

LC-MS/MS method development using Lapatinib-¹³C₂,¹⁵N Ditosylate

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Compound of Interest

Compound Name: *Lapatinib-¹³C₂,¹⁵N Ditosylate*

CAS No.: *1246819-08-8*

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Lapatinib in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of lapatinib, a potent tyrosine kinase inhibitor, in human plasma. The procedure employs Lapatinib-¹³C₂,¹⁵N Ditosylate as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. Sample preparation is streamlined through a simple and efficient protein precipitation protocol. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation and is suitable for therapeutic drug monitoring, pharmacokinetic, and bioequivalence studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

Lapatinib is a small molecule, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor Type 2 (HER2 or ErbB2).^{[6][7][8]} By inhibiting these pathways, lapatinib disrupts cancer cell signaling and proliferation.^{[8][9]} It is approved for the treatment of patients with advanced or metastatic HER2-positive breast cancer, often in combination with other chemotherapeutic agents.^{[6][7][10]}

Given its critical role in oncology, a robust and reliable bioanalytical method for the accurate quantification of lapatinib in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring. LC-MS/MS has become the gold standard for such applications due to its inherent selectivity and sensitivity. A key element in a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard. Stable isotope-labeled internal standards (SIL-IS), such as Lapatinib-¹³C₂,¹⁵N Ditosylate, are considered the ideal choice.^[11] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects, thereby compensating for variations in sample preparation and matrix effects.^{[6][11]} This application note provides a detailed protocol for a validated LC-MS/MS method for lapatinib quantification in human plasma, emphasizing the scientific rationale behind the methodological choices.

Principle of the Method

The method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection.^{[12][13]} Plasma samples are first spiked with the SIL-IS, Lapatinib-¹³C₂,¹⁵N Ditosylate. Proteins are then precipitated using a water-miscible organic solvent, such as acetonitrile.^{[12][14]} After centrifugation, the supernatant, containing lapatinib and the SIL-IS, is injected into the LC-MS/MS system.

The compounds are separated on a reversed-phase HPLC column and subsequently ionized using electrospray ionization (ESI) in the positive ion mode.^{[1][15]} Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.^[16] Specific precursor-to-product ion transitions are monitored for both lapatinib and its SIL-IS, ensuring high selectivity and minimizing interferences from the plasma matrix. The ratio of the peak area of lapatinib to the peak area of the SIL-IS is used to construct a calibration curve and determine the concentration of lapatinib in unknown samples.

Materials and Reagents

- Analytes and Standards:
 - Lapatinib Ditosylate (Reference Standard)
 - Lapatinib-¹³C₂,¹⁵N Ditosylate (Internal Standard)
- Solvents and Chemicals:
 - Acetonitrile (HPLC or LC-MS grade)
 - Methanol (HPLC or LC-MS grade)
 - Formic Acid (LC-MS grade)
 - Ammonium Formate (LC-MS grade)
 - Ultrapure Water (18.2 MΩ·cm)
- Biological Matrix:
 - Drug-free human plasma (with K₂EDTA as anticoagulant)
- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system
 - Triple Quadrupole Mass Spectrometer with an ESI source
 - Analytical balance
 - Vortex mixer
 - Microcentrifuge
 - Calibrated pipettes
 - 1.5 mL polypropylene microcentrifuge tubes

Experimental Procedures

Preparation of Stock and Working Solutions

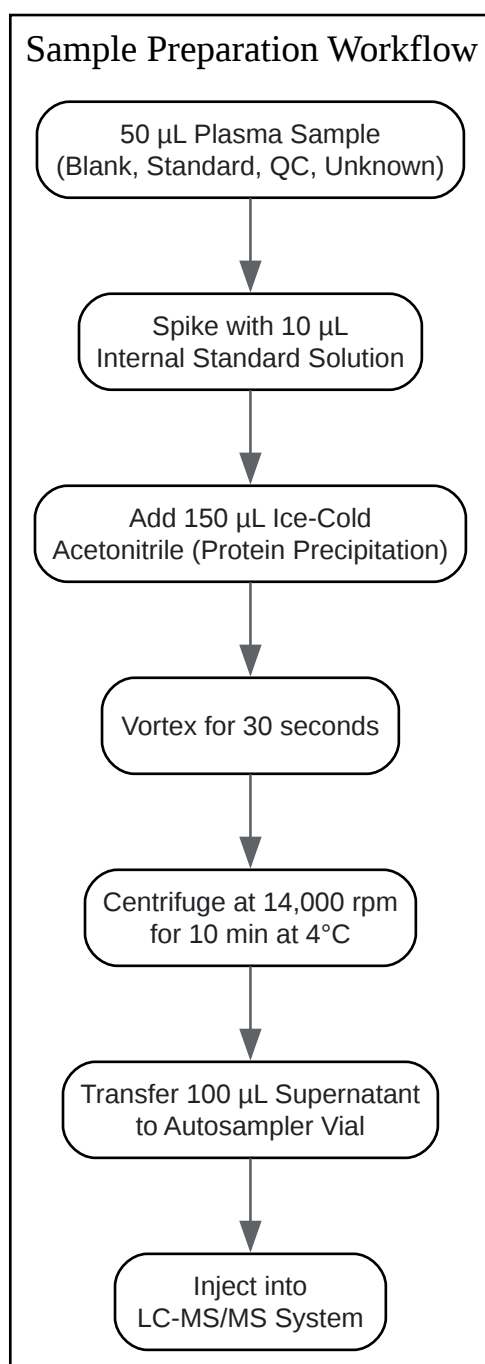
- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 5 mg of Lapatinib Ditosylate and Lapatinib-¹³C₂,¹⁵N Ditosylate into separate volumetric flasks.
 - Dissolve in a suitable organic solvent, such as methanol or DMSO, to a final concentration of 1 mg/mL (based on the free base form).
 - Store stock solutions at -20°C.
- Working Standard Solutions:
 - Prepare a series of lapatinib working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike the plasma for the calibration curve.
 - Prepare a working internal standard solution of Lapatinib-¹³C₂,¹⁵N Ditosylate at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol

The protein precipitation method is a rapid and effective technique for removing the majority of proteins from plasma samples.^{[13][14]} Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule drugs like lapatinib in solution.^{[12][17]}

- Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
- To each tube, add 50 µL of the respective plasma sample (blank, standard, QC, or unknown).
- Add 10 µL of the internal standard working solution (Lapatinib-¹³C₂,¹⁵N Ditosylate) to all tubes except for the blank matrix samples.

- To precipitate the proteins, add 150 μ L of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is effective for protein removal.[12][17]
- Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μ L of the clear supernatant to a clean autosampler vial or 96-well plate.
- Inject an appropriate volume (e.g., 5-10 μ L) into the LC-MS/MS system.



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Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

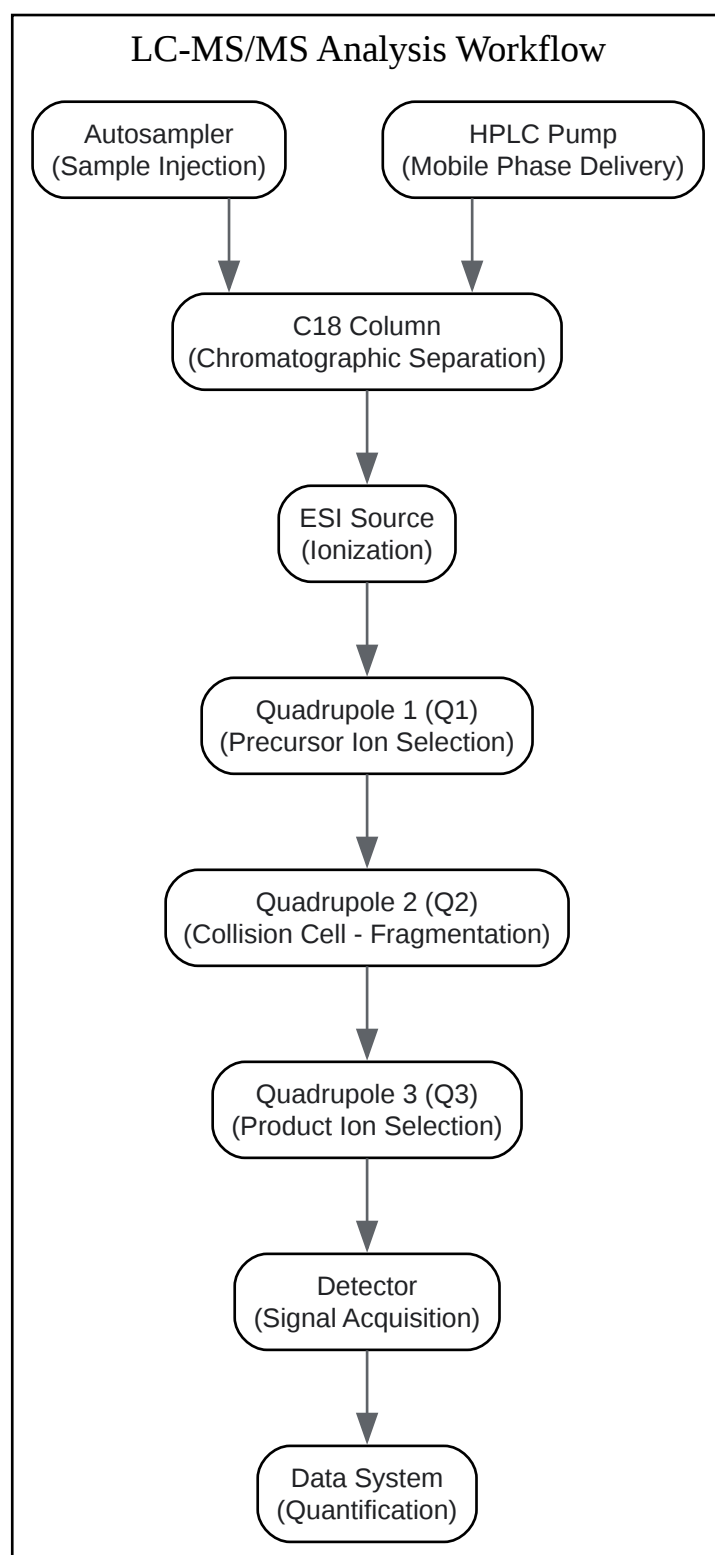
Table 1: Liquid Chromatography Parameters

Parameter	Recommended Condition	Rationale
Column	C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 μ m)	Provides good retention and peak shape for moderately hydrophobic molecules like lapatinib.
Mobile Phase A	0.1% Formic Acid in Water	Acidified mobile phase promotes protonation of lapatinib, enhancing ESI+ signal.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a strong organic solvent for efficient elution from a C18 column.
Flow Rate	0.4 mL/min	A typical flow rate for analytical LC-MS, balancing speed and efficiency.
Gradient	Start at 20% B, ramp to 95% B, hold, then re-equilibrate	A gradient elution ensures that lapatinib is eluted with a good peak shape and is separated from potential matrix interferences.
Column Temp.	40°C	Elevated temperature can improve peak shape and reduce viscosity.
Injection Vol.	5 μ L	A small injection volume minimizes potential matrix effects.

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Condition	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	Lapatinib contains several basic nitrogen atoms that are readily protonated.[15]
Scan Type	Multiple Reaction Monitoring (MRM)	Provides high selectivity and sensitivity for quantification. [16]
Precursor Ion (Q1)	Lapatinib: m/z 581.1	Corresponds to the [M+H] ⁺ ion of lapatinib.[15][18][19]
Lapatinib- ¹³ C ₂ , ¹⁵ N: m/z 584.1	Corresponds to the [M+H] ⁺ of the SIL-IS, accounting for the mass difference from the isotopes.	
Product Ion (Q3)	Lapatinib: m/z 365.1	A stable and abundant fragment ion suitable for quantification.
Lapatinib- ¹³ C ₂ , ¹⁵ N: m/z 368.1	The corresponding fragment ion of the SIL-IS.	
Collision Gas	Argon	Commonly used inert gas for collision-induced dissociation.
Source Temp.	500°C	Optimized for efficient desolvation of the mobile phase.
IonSpray Voltage	5500 V	Optimized for stable and efficient ion formation.

Note: Collision energies and other compound-specific parameters should be optimized by infusing the individual analytes into the mass spectrometer.



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Caption: Schematic of the LC-MS/MS analytical workflow.

Method Validation

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".^{[2][3]}

Key validation parameters include:

- **Selectivity:** Assessed by analyzing at least six different batches of blank human plasma to check for interferences at the retention times of lapatinib and the SIL-IS.
- **Linearity and Range:** A calibration curve should be constructed using at least six non-zero standards, plotting the peak area ratio (analyte/IS) against the nominal concentration. The linear range for lapatinib in plasma is typically established from approximately 5 to 5000 ng/mL.^{[6][15]}
- **Accuracy and Precision:** Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on multiple days. The mean concentration should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
- **Matrix Effect:** Evaluated to ensure that components in the plasma matrix do not suppress or enhance the ionization of the analyte or IS.
- **Recovery:** The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
- **Stability:** The stability of lapatinib in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure sample integrity.^[16]

Results and Discussion

Table 3: Representative Method Performance Data

Validation Parameter	Result	Acceptance Criteria
Linearity (r^2)	> 0.998	≥ 0.99
Range	5.0 - 5000 ng/mL	Covers expected clinical concentrations
LLOQ	5.0 ng/mL	Sufficiently sensitive for pharmacokinetic studies
Intra-day Precision (%CV)	< 8%	$\leq 15\%$
Inter-day Precision (%CV)	< 10%	$\leq 15\%$
Accuracy (% Bias)	-5% to +6%	Within $\pm 15\%$
Mean Recovery	> 85%	Consistent and reproducible
Matrix Effect	Minimal	Ion suppression/enhancement within acceptable limits

The use of Lapatinib- $^{13}\text{C}_2,^{15}\text{N}$ Ditosylate as the internal standard is paramount to the method's success. Studies have shown that for highly protein-bound drugs like lapatinib, extraction recovery can vary significantly between individual patient plasma samples.[6] A SIL-IS effectively corrects for this variability, ensuring that the calculated concentrations are accurate regardless of inter-individual differences in the plasma matrix.[6] The simple protein precipitation protocol is both rapid and effective, providing clean extracts suitable for LC-MS/MS analysis with minimal sample handling. The chromatographic and mass spectrometric conditions are optimized to provide a sharp peak for lapatinib with a short run time, allowing for high-throughput analysis.

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of lapatinib in human plasma. The combination of a simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard (Lapatinib- $^{13}\text{C}_2,^{15}\text{N}$ Ditosylate) ensures high accuracy, precision, and throughput. The method is well-suited for regulated bioanalysis in support of clinical trials, therapeutic drug monitoring, and pharmacokinetic research.

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